molecular formula C20H18FN3O B11494340 N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide

N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide

Cat. No.: B11494340
M. Wt: 335.4 g/mol
InChI Key: WSHLMGVVWKROTQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide: is a compound that belongs to the class of fluorinated pyridines. This compound is of significant interest due to its unique chemical structure, which includes a fluorophenyl group and a pyridine carboxamide moiety. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate.

    Coupling with Pyridine Carboxamide: The fluorophenyl intermediate is then coupled with a pyridine carboxamide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine carboxamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Properties

Molecular Formula

C20H18FN3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide

InChI

InChI=1S/C20H18FN3O/c21-16-8-4-9-17(14-16)24-20(25)18-10-5-12-22-19(18)23-13-11-15-6-2-1-3-7-15/h1-10,12,14H,11,13H2,(H,22,23)(H,24,25)

InChI Key

WSHLMGVVWKROTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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